![molecular formula C12H12N2O6 B1456718 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione CAS No. 655244-17-0](/img/structure/B1456718.png)

3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione

Overview

Description

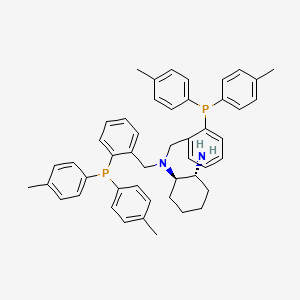

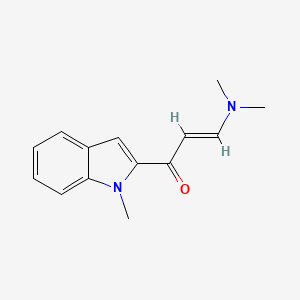

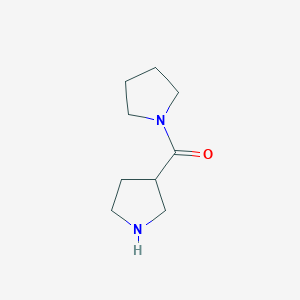

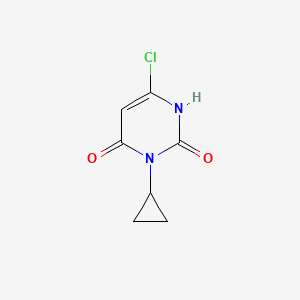

3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione, commonly known as DNP, is a yellow crystalline solid that belongs to a class of chemicals called nitro compounds. It has a molecular formula of C12H12N2O6 and a molecular weight of 280.23 g/mol .

Synthesis Analysis

A method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are converted into more reactive iodo derivatives . The reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide in ethanol as solvent produces 4-[(alkylsulfanyl)-methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles, whereas 1-acyl-1H-pyrazoles are formed in acetic, propanoic, or pentanoic acid solution .Molecular Structure Analysis

The molecular structure of 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .Chemical Reactions Analysis

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is a test for the carbon-oxygen double bond . This reaction is known as a condensation reaction .Scientific Research Applications

Chemical Synthesis and Material Properties

Research has delved into the thermal decomposition of β-diketones, including pentane-2,4-dione derivatives, using laser pyrolysis. Studies reveal the compound decomposes through molecular elimination pathways, demonstrating potential in chemical vapor deposition processes for material synthesis (Russell & Yee, 2005). Similarly, investigations on the reactivity and structural transformations of β-diketones under various conditions provide insights into their utility in synthesizing complex organic frameworks and compounds with potential applications in materials science (Kopylovich et al., 2011).

Catalysis and Organic Transformations

β-Diketone derivatives are explored for their roles in catalytic processes, including the unusual products from CO/ethene reactions catalyzed by β-ketophosphine complexes of rhodium, indicating their potential as ligands in catalysis that facilitate chain growth in synthetic chemistry (Robertson et al., 2001). Another aspect of research highlights their applications in the synthesis of mixed metal–organic frameworks (MMOFs), underscoring their versatility as bridging ligands between metal cations, thereby contributing to the development of semiporous materials with potential uses in filtration, catalysis, and gas storage (Gildenast et al., 2020).

Environmental and Corrosion Inhibition Applications

Studies also indicate the application of β-diketone derivatives in environmental chemistry, particularly in the inhibition of copper corrosion in nitric acid solutions, showcasing their potential as protective agents in industrial settings to enhance the longevity and reliability of metal components (Fiala et al., 2007).

properties

IUPAC Name |

3-[(2,4-dinitrophenyl)methyl]pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-7(15)11(8(2)16)5-9-3-4-10(13(17)18)6-12(9)14(19)20/h3-4,6,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIDIDWGIAFXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721031 | |

| Record name | 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione | |

CAS RN |

655244-17-0 | |

| Record name | 3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)